2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide
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Overview
Description
2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a phthalazinone core, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide typically involves multiple steps. One common method starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride. This intermediate is then heated under reflux in ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]phenyl]acetamide
- **2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
Uniqueness
2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16ClN3O2 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-12-10-15(11-13-16)21-18-8-4-5-9-19(18)22(28)26(25-21)14-20(27)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27) |
InChI Key |
YVTYRUHNYFACJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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